![molecular formula C20H20N2O5S2 B2603658 (E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1322002-59-4](/img/structure/B2603658.png)
(E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a phenylsulfonyl group and a propanoyl group attached to the nitrogen atom of the thiazole ring. The ethyl ester is at the 6-position of the thiazole ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate benzo[d]thiazole derivative with a sulfonyl chloride to introduce the phenylsulfonyl group, followed by reaction with a propanoyl derivative to introduce the propanoyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, which is a 5-membered ring containing a sulfur atom and a nitrogen atom . The phenylsulfonyl and propanoyl groups are attached to the nitrogen atom of the thiazole ring .Chemical Reactions Analysis
As a benzo[d]thiazole derivative, this compound might undergo reactions typical of this class of compounds. For example, it might undergo electrophilic substitution at the carbon atoms of the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carboxylate groups might make it more polar and potentially more soluble in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential as a drug candidate. Researchers are investigating its interactions with biological targets, such as enzymes or receptors. Some specific applications include:
- Anticancer Agents : The compound’s benzothiazole moiety may inhibit cancer cell growth by interfering with cellular processes .
- Anti-inflammatory Drugs : Its phenylsulfonyl group could modulate inflammation pathways .
- Antibacterial Agents : The compound’s diverse functional groups might enhance antibacterial activity .
Material Science and Optoelectronics
Mechanism of Action
Target of Action
The primary target of the compound ethyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is the apelin receptor . The apelin receptor is a G protein-coupled receptor that plays a crucial role in cardiovascular function, fluid homeostasis, and adipocyte biology .
Mode of Action
Ethyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate acts as a non-peptide agonist for the apelin receptor . It binds to the receptor and activates it, leading to a series of intracellular events .
Biochemical Pathways
Upon activation by ethyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate, the apelin receptor can trigger various biochemical pathways . These pathways can lead to changes in cellular function, such as increased cardiac contractility and vasodilation .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Action Environment
The action of ethyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be influenced by various environmental factors. For example, the presence of other ligands, the pH of the environment, and the temperature can all affect the compound’s action, efficacy, and stability .
properties
IUPAC Name |
ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-27-19(24)14-9-10-16-17(13-14)28-20(22(16)2)21-18(23)11-12-29(25,26)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJYEEJJRAGMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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